molecular formula C12H14ClNO4 B1589356 Methyl 4-acetamido-5-chloro-2-ethoxybenzoate CAS No. 4235-43-2

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate

Cat. No. B1589356
CAS RN: 4235-43-2
M. Wt: 271.69 g/mol
InChI Key: RPOGJJLTBMSAKR-UHFFFAOYSA-N
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Description

“Methyl 4-acetamido-5-chloro-2-ethoxybenzoate” is a chemical compound. However, there seems to be limited information available about this specific compound. It’s worth noting that a similar compound, “Methyl 4-acetamido-5-chloro-2-methoxybenzoate”, is known to be a biotransformed metabolite of Metoclopramide1, a dopamine D2 receptor antagonist and antiemetic agent1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate”.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. However, I couldn’t find specific information on the molecular structure of “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate”.



Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the changes that occur during a chemical reaction. Unfortunately, I couldn’t find specific information on the chemical reactions involving “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its reactivity, stability, and uses. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate”.


Scientific Research Applications

“Methyl 4-acetamido-5-chloro-2-methoxybenzoate” is a chemical compound with the molecular formula CH3CONHC6H2(Cl)(OCH3)CO2CH3 . It has a molecular weight of 257.67 .

One of the known uses of this compound is as a biotransformed metabolite of Metoclopramide , which is an antiemetic agent and a dopamine D2 receptor antagonist . This suggests that it may have applications in the field of medicine, particularly in the treatment of conditions such as nausea and vomiting.

  • Pharmaceutical Industry : As mentioned earlier, this compound is a biotransformed metabolite of Metoclopramide , an antiemetic agent and a dopamine D2 receptor antagonist . This suggests that it may have applications in the field of medicine, particularly in the treatment of conditions such as nausea and vomiting.

  • Pharmaceutical Industry : As mentioned earlier, this compound is a biotransformed metabolite of Metoclopramide , an antiemetic agent and a dopamine D2 receptor antagonist . This suggests that it may have applications in the field of medicine, particularly in the treatment of conditions such as nausea and vomiting.

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate”.


Future Directions

The future directions for research on a compound can include exploring its potential uses, understanding its mechanism of action, and developing methods for its synthesis. Unfortunately, I couldn’t find specific information on the future directions for “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate”.


I apologize for the lack of specific information. The compound “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate” may not be widely studied or it may be known under a different name. If you have more information or a different name for this compound, I would be happy to help further.


properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-4-18-11-6-10(14-7(2)15)9(13)5-8(11)12(16)17-3/h5-6H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOGJJLTBMSAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441173
Record name Methyl 4-acetamido-5-chloro-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate

CAS RN

4235-43-2
Record name Methyl 4-acetamido-5-chloro-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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